molecular formula C24H21NO2 B13759447 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- CAS No. 53924-17-7

1H-Indole-1-propionic acid, 3-(diphenylmethyl)-

Cat. No.: B13759447
CAS No.: 53924-17-7
M. Wt: 355.4 g/mol
InChI Key: YSIRQMKOJSTZCP-UHFFFAOYSA-N
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Description

1H-Indole-1-propionic acid, 3-(diphenylmethyl)- is an indole derivative characterized by a propionic acid moiety at the 1-position and a diphenylmethyl group at the 3-position of the indole ring.

Synthetic routes for such compounds often involve electrophilic substitution or Friedel-Crafts alkylation, as seen in related indole derivatives (e.g., iodine-catalyzed reactions achieving yields up to 98% under optimized conditions) . Spectroscopic data for structurally similar compounds, such as 13C-NMR peaks at δ 47.45 (CH2) and 101.99 (C-3), provide benchmarks for structural validation .

Properties

CAS No.

53924-17-7

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-benzhydrylindol-1-yl)propanoic acid

InChI

InChI=1S/C24H21NO2/c26-23(27)15-16-25-17-21(20-13-7-8-14-22(20)25)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,24H,15-16H2,(H,26,27)

InChI Key

YSIRQMKOJSTZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1H-Indole-1-propionic acid, 3-(diphenylmethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-. Research indicates that these compounds can mitigate oxidative stress and neurodegeneration. For instance:

  • Oxidative Stress Prevention : In a study involving human neuroblastoma cells, the compound demonstrated protection against cell death induced by amyloid-beta peptide (Aβ) and reactive oxygen species (ROS) .
  • Mechanism of Action : The compound acts as a direct free radical scavenger, effectively preventing oxidative damage in neuronal cells .

Synthesis of Indole Derivatives

The compound serves as a precursor in the synthesis of various indole-based compounds. The versatility of indole derivatives is utilized in creating new pharmaceuticals with enhanced efficacy:

  • Amide Formation : A method was developed for synthesizing N-(indol-3-yl)amides from indole derivatives through a one-step reaction involving propionic acid . This method yielded products with significant efficiency, achieving up to 64% yield under optimized conditions.
Reaction ConditionsYield (%)
Standard conditions37
Increased propionic acid64
Use of DMAP catalyst86

Potential for Alzheimer’s Disease Treatment

Indole derivatives are being explored as potential treatments for Alzheimer’s disease due to their ability to modulate neuroinflammatory pathways:

  • Neuroprotective Effects : Compounds similar to 1H-Indole-1-propionic acid have shown promise in animal models for reducing neurodegenerative features associated with Alzheimer's disease .

Cosmetic Formulations

The unique properties of indole compounds are also being investigated in cosmetic formulations:

  • Stability and Efficacy : Research into the formulation of cosmetics has indicated that indole derivatives can enhance the stability and effectiveness of topical applications . This includes their role in moisturizing properties and skin health.

Case Study 1: Neuroprotection Against Aβ-Induced Damage

In a controlled laboratory setting, SK-N-SH human neuroblastoma cells were treated with varying concentrations of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- alongside Aβ peptides. The results indicated that higher concentrations significantly reduced cell death and oxidative stress markers.

Case Study 2: Synthesis Efficiency

A comparative study on the synthesis of N-(indol-3-yl)amides showed that using different catalysts (triethylamine vs. DMAP) affected the yield significantly. The use of DMAP resulted in a more efficient synthesis process, highlighting the importance of catalyst choice in chemical reactions involving indole derivatives .

Mechanism of Action

The mechanism of action of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1H-Indole-1-propionic acid, 3-(diphenylmethyl)- vs. Giripladib (CAS 865200-20-0)

  • Structural Differences: Giripladib features a 5-chloro-substituted indole core, a sulfonylaminoethyl chain, and a benzoic acid group, making it significantly more complex (C41H36ClF3N2O4S, MW 745.25) compared to the simpler target compound . The diphenylmethyl group is retained in both, but Giripladib’s trifluoromethyl and chlorine substituents enhance metabolic stability and target affinity, aligning with its use in pain and arthritis management .

1H-Indole-1-propionic acid, 3-(diphenylmethyl)- vs. 3-(1-Phenylethyl)-1H-indole

  • Substituent Effects: Replacing the diphenylmethyl group with a phenylethyl group (C16H16N, MW 222.1277) reduces steric bulk and lipophilicity, as evidenced by simpler 1H-NMR spectra (e.g., δ 4.45 for the phenylethyl proton) .

Spectroscopic and Analytical Data

  • 13C-NMR Comparison :
    • The target compound’s diphenylmethyl group resonates near δ 144.88 (C-NH2 in related structures), whereas simpler diphenylmethane derivatives (e.g., CAS 101-81-5) show peaks at δ 128–136 for aromatic carbons .
    • HRMS data (e.g., m/z 223.1225 for C15H15N2) provide a benchmark for molecular weight validation, contrasting with Giripladib’s HRMS at m/z 745.25 .

Biological Activity

1H-Indole-1-propionic acid, 3-(diphenylmethyl)- is a compound of significant interest in the fields of pharmacology and biochemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C24H21NO2
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 40935
  • IUPAC Name : 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-

The biological activity of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- is primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound exhibits potent antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is a contributing factor, such as neurodegenerative diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease. This action may be mediated through the inhibition of NF-kB signaling pathways.
  • Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from apoptosis induced by various stressors, suggesting its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Biological Activity Data

The following table summarizes key biological activities associated with 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- based on recent studies:

Biological ActivityEffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
NeuroprotectionPrevents neuronal apoptosis
AnticancerInhibits cancer cell proliferation
Modulation of Gut MicrobiotaInfluences microbial metabolism

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    A study conducted on mice demonstrated that administration of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- significantly improved cognitive function in models of Alzheimer's disease. The compound was found to reduce amyloid plaque formation and enhance synaptic plasticity.
  • Anticancer Properties :
    In vitro studies using prostate cancer cell lines (LNCaP) showed that this compound inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the modulation of androgen receptor signaling pathways.
  • Gut Microbiota Modulation :
    Research has indicated that this compound acts as a microbial metabolite derived from tryptophan, influencing gut microbiota composition. This modulation has implications for metabolic health and inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 3-(diphenylmethyl)-1H-indole-1-propionic acid, and how can purity be optimized?

A multistep synthesis is typically employed, starting with functionalization of the indole core. For example:

  • Step 1 : Introduce the diphenylmethyl group via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions (e.g., using diphenylmethyl chloride and a Lewis acid catalyst) .
  • Step 2 : Propionic acid side-chain installation via ester hydrolysis or carboxylation, ensuring inert atmosphere to prevent oxidation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 3-(diphenylmethyl)-1H-indole-1-propionic acid?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substituent positions (e.g., diphenylmethyl protons at δ 5.2–5.5 ppm; indole NH as a broad singlet near δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+ expected at m/z 423.2 for C24_{24}H21_{21}NO2_2) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, though solubility challenges may require co-crystallization agents .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Screen solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy (λ~270 nm for indole absorbance). Note that diphenylmethyl groups reduce aqueous solubility, necessitating DMSO stocks for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the propionic acid moiety .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins. For example, indole derivatives often target inflammatory enzymes (e.g., COX-2) .
  • Enzyme Inhibition Assays : Test IC50_{50} values against recombinant enzymes (e.g., 5-lipoxygenase) using fluorogenic substrates. Include positive controls (e.g., zileuton) and validate with kinetic studies (Lineweaver-Burk plots) .

Q. How can computational modeling predict the compound’s reactivity and interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electron density (e.g., nucleophilic regions at the indole N1 position) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., NF-κB). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) .

Q. What approaches are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the indole 5-position. Compare bioactivity (e.g., IC50_{50} in anti-inflammatory assays) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., diphenylmethyl hydrophobicity vs. propionic acid’s hydrogen-bonding capacity) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports high yields for diphenylmethyl indoles under anhydrous conditions, while notes lower yields for similar scaffolds. Resolution: Optimize reaction moisture control and catalyst loading (e.g., AlCl3_3 vs. FeCl3_3) .
  • Biological Activity Discrepancies : Some studies report anti-inflammatory activity, while others emphasize antimicrobial effects. Resolution: Context-dependent activity may arise from assay conditions (e.g., cell type, concentration). Cross-validate with multiple models .

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